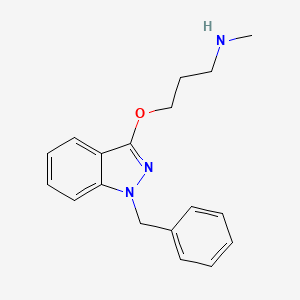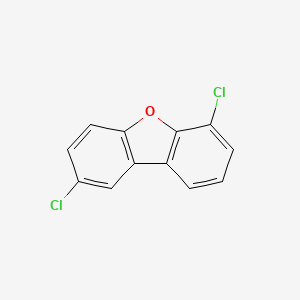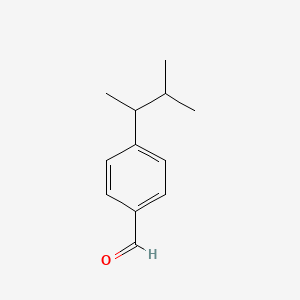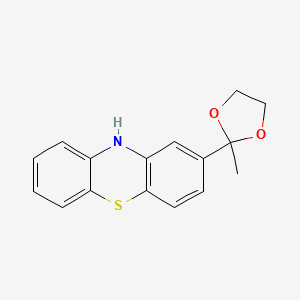
BENZYDAMINE_met010
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzydamine can be synthesized through the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give the N-nitroso derivative. This is then reduced by sodium thiosulfate to produce a transient hydrazine, which undergoes spontaneous internal hydrazide formation .
Industrial Production Methods
The industrial production of benzydamine typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The process includes the separation of benzydamine hydrochloride and its impurities using a Gemini C18 column with acetonitrile-methanol-ammonium carbonate buffer as the mobile phase .
Chemical Reactions Analysis
Types of Reactions
Benzydamine undergoes various chemical reactions, including:
Oxidation: Benzydamine can be oxidized to form different metabolites.
Reduction: The reduction of benzydamine involves the conversion of the N-nitroso derivative to hydrazine.
Substitution: Benzydamine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is commonly used for the reduction of the N-nitroso derivative.
Substitution: Strong nucleophiles such as sodium hydride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of benzydamine, which can have different pharmacological properties .
Scientific Research Applications
Benzydamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of indazole derivatives.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in the treatment of inflammatory conditions, pain relief, and as a local anaesthetic.
Industry: Employed in the formulation of oral rinses, sprays, and topical creams for pain and inflammation relief
Mechanism of Action
Benzydamine exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines such as tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It selectively binds to inflamed tissues and inhibits the release of pro-inflammatory mediators without significantly affecting other cytokines . This mechanism is distinct from traditional NSAIDs, which typically inhibit cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with anti-inflammatory and analgesic properties.
Diclofenac: A widely used NSAID for pain and inflammation.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
Uniqueness
Benzydamine is unique in its ability to selectively bind to inflamed tissues and inhibit specific pro-inflammatory cytokines without affecting other cytokines. This selective action reduces the risk of systemic side effects commonly associated with other NSAIDs .
Properties
CAS No. |
32852-16-7 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21N3O/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3 |
InChI Key |
GHSWAWCBZHYVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)







